
But-3-ynyl-imino-methyl-oxo-lambda6-sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfur-containing organic compounds are significant in various chemical reactions due to their unique properties and reactivity. These compounds often serve as key intermediates in the synthesis of complex molecules, exhibiting diverse chemical and physical properties influenced by the sulfur atom's oxidation state and its bonding context.
Synthesis Analysis
Sulfur-containing compounds, such as sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds, can be synthesized through various methods, including singlet oxygenation, base-induced decomposition, and reactions with sulfur diimide anions. For instance, the singlet oxygenation of certain dihydrothiophenes exclusively yields sulfanyl-substituted bicyclic dioxetanes, which can further be oxidized to sulfinyl- and sulfonyl-substituted dioxetanes (Watanabe et al., 2010). Such processes highlight the diverse synthetic pathways available for introducing sulfur functionalities into organic molecules.
Molecular Structure Analysis
The molecular structure of sulfur-containing compounds can be elucidated using techniques such as X-ray crystallography. For example, the structure of a stable sulfonylimino-λ3-bromane has been characterized, revealing a centrosymmetric dimer structure with significant implications for the compound's reactivity and potential applications (Ochiai et al., 2007).
Chemical Reactions and Properties
Sulfur-containing molecules participate in a variety of chemical reactions, including aziridination of olefins, which can proceed stereospecifically at room temperature under metal-free conditions. Such reactions underscore the utility of sulfur compounds as versatile reagents in organic synthesis (Ochiai et al., 2007).
Physical Properties Analysis
The physical properties of sulfur-containing compounds can vary widely depending on their molecular structure and the oxidation state of the sulfur atom. Compounds such as dioxetanes exhibit thermal stability, allowing for room temperature handling and applications in chemiluminescence (Watanabe et al., 2010).
Chemical Properties Analysis
The chemical properties of sulfur-containing compounds, such as reactivity and selectivity, are influenced by the sulfur atom's context within the molecule. For instance, the base-induced decomposition of dioxetanes can yield light emission, demonstrating the potential for sulfur compounds in chemiluminescent applications (Watanabe et al., 2010).
Aplicaciones Científicas De Investigación
Chemiluminescence Studies
- Synthesis and Stability of Dioxetanes : Research on sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes has shown that these dioxetanes, which share a core structural resemblance with But-3-ynyl-imino-methyl-oxo-lambda6-sulfane, are thermally stable and can emit light upon decomposition, making them potential candidates for chemiluminescence studies (Watanabe et al., 2010).
Corrosion Inhibition
- Inhibition of Metal Corrosion : Schiff bases with sulfanylphenyl imino structures have been investigated as corrosion inhibitors. Their presence significantly decreased the corrosion rate of metals in acid solutions, indicating potential applications in material sciences (Behpour et al., 2009).
Organic Synthesis
- Synthesis of Sulfanyl Enamides : Research involving N-sulfonyl-1,2,3-triazoles and thioesters has led to the production of β-sulfanyl enamides. These compounds are synthesized via a mechanism involving sulfur atoms, which is relevant to the chemistry of this compound (Miura et al., 2015).
Catalysis
- Catalytic Applications : Complexes containing sulfur and imino structures have been explored for their catalytic properties. For instance, research on cobalt(II) 6-(thienyl)-2-(imino)pyridine catalysis showed that sulfur atoms in these molecules influence catalytic activity, particularly in the oligomerization of ethylene (Bianchini et al., 2007).
Fluorescent Probes
- Development of Fluorescent Probes : Studies on hydrogen sulfide and sulfane sulfur have utilized compounds with structural features similar to this compound for the creation of fluorescent probes. These probes are valuable in biological and chemical imaging (Shimamoto & Hanaoka, 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It has been assigned the hazard statements H227, H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
but-3-ynyl-imino-methyl-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c1-3-4-5-8(2,6)7/h1,6H,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLHZEFIDRBHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)CCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2309466-18-8 |
Source


|
| Record name | 4-(S-methylsulfonimidoyl)but-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

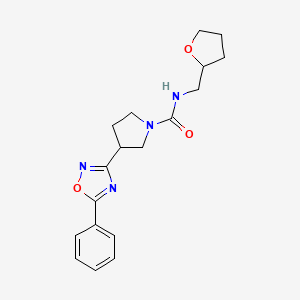
![2-Ethyl-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2493034.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-2-(methylsulfanyl)benzamide](/img/structure/B2493038.png)
![N-1,3-benzodioxol-5-yl-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2493039.png)
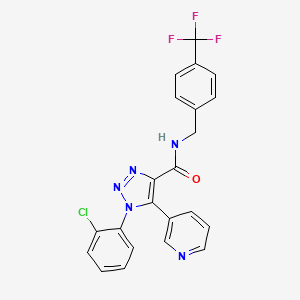
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B2493042.png)
![4-[2-Methyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2493043.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2493044.png)
![3-(2-chlorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493045.png)
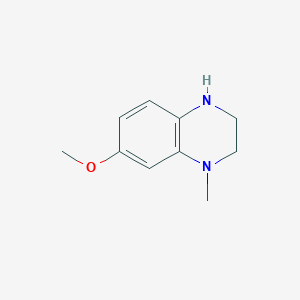
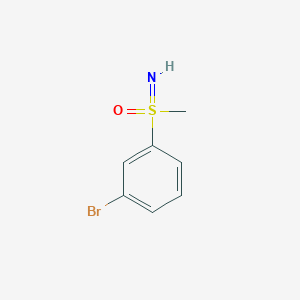
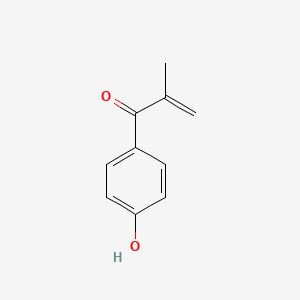
![2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile](/img/structure/B2493053.png)
![(E)-3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one](/img/structure/B2493054.png)